4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine is a heterocyclic compound that contains both an imidazo[1,2-b]pyridazine core and a morpholine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine typically involves the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 2-methylimidazo[1,2-a]pyridine, halogenation followed by nucleophilic substitution can introduce the morpholine moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially at positions where halogens or other leaving groups are present.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as transforming growth factor-β activated kinase (TAK1), by binding to the hinge region of the enzyme . This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core but may have different substituents, leading to varied biological activities.
Morpholine-containing compounds: Compounds with a morpholine ring are known for their enhanced water solubility and metabolic stability.
Uniqueness
4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine is unique due to the combination of the imidazo[1,2-b]pyridazine core and the morpholine ring, which imparts specific biological activities and chemical properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H14N4O |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
4-(2-methylimidazo[1,2-b]pyridazin-8-yl)morpholine |
InChI |
InChI=1S/C11H14N4O/c1-9-8-15-11(13-9)10(2-3-12-15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
InChI Key |
NZJBVRBXRJOPHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C(=CC=N2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.